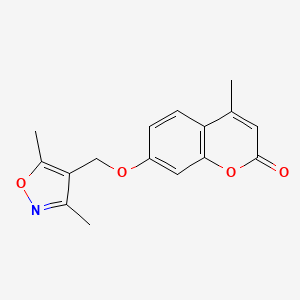
7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,5-dimethylisoxazol-4-yl group
Mechanism of Action
Target of Action
The primary target of the compound 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that has demonstrated promising potential in cancer therapy .
Mode of Action
The compound this compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory effect on BRD4 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The result of the action of this compound is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Isoxazole Group: The 3,5-dimethylisoxazole moiety can be introduced via a cyclization reaction involving a suitable precursor, such as 3,5-dimethyl-4-nitroisoxazole, followed by reduction to the corresponding amine.
Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the 3,5-dimethylisoxazole group using a suitable linker, such as methylene chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the chromen-2-one core, converting it to the corresponding dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease pathways.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific optical and electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound also contains the 3,5-dimethylisoxazole moiety and has been studied for its anti-cancer properties.
3,5-dimethylisoxazole derivatives: These compounds share the isoxazole core and have been investigated for their potential as inhibitors of bromodomain and extraterminal domain (BET) proteins.
Uniqueness
7-((3,5-dimethylisoxazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one is unique due to its combination of the chromen-2-one core and the 3,5-dimethylisoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-16(18)20-15-7-12(4-5-13(9)15)19-8-14-10(2)17-21-11(14)3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFCEJMAEFBPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
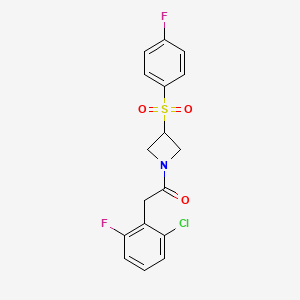
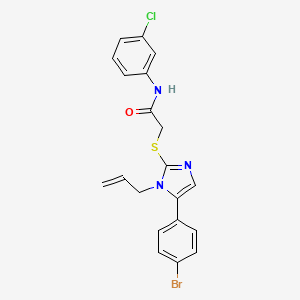
![[6-(1,2,3,4-Tetrahydroquinolin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2717081.png)

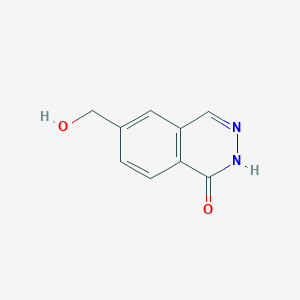
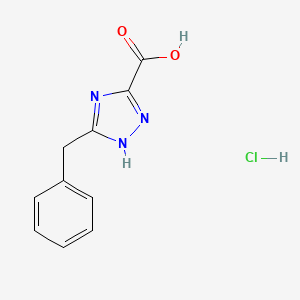
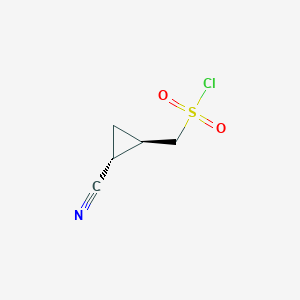


![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)
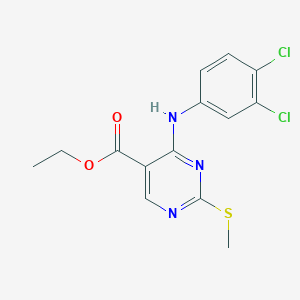
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2717095.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2717097.png)
![2-(4-METHOXYPHENYL)-N-(3-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2717099.png)
